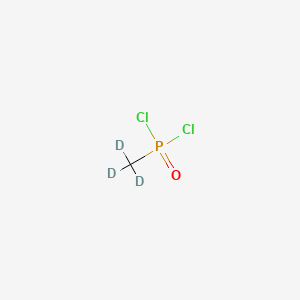

Methyl-d3-phosphonic Dichloride

Übersicht

Beschreibung

Methyl-d3-phosphonic Dichloride, also known as Dichloro (methyl-d3)phosphine Oxide, is a deuterated organophosphorus compound. It is a white crystalline solid that melts slightly above room temperature. This compound is notable for its applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl-d3-phosphonic Dichloride can be synthesized through the chlorination of dimethyl methylphosphonate using thionyl chloride or phosgene as chlorinating agents. The reaction is typically catalyzed by inorganic halides such as ammonium halide or metallic halides. The reaction conditions generally range from moderate temperatures (around 50°C) to the boiling point of dimethyl methylphosphonate (approximately 181°C) .

Another method involves the oxidation of methyldichlorophosphine with sulfuryl chloride, resulting in the formation of this compound and thionyl chloride as a byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl-d3-phosphonic Dichloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with alcohols to form dialkoxides, releasing hydrochloric acid as a byproduct.

Condensation Reactions: It can condense with aminobenzenes and other amines.

Fluorination Reactions: It reacts with hydrogen fluoride or sodium fluoride to produce methylphosphonyl difluoride.

Common Reagents and Conditions

Alcohols: Reacts under mild conditions to form dialkoxides.

Amines: Catalyze the chlorination process and participate in condensation reactions.

Hydrogen Fluoride or Sodium Fluoride: Used in fluorination reactions to produce difluorides.

Major Products Formed

Dialkoxides: Formed from reactions with alcohols.

Methylphosphonyl Difluoride: Formed from reactions with fluorinating agents.

Wissenschaftliche Forschungsanwendungen

Methyl-d3-phosphonic Dichloride is widely used in scientific research due to its unique properties:

Wirkmechanismus

The mechanism of action of Methyl-d3-phosphonic Dichloride involves its reactivity with nucleophiles, such as alcohols and amines. The compound’s phosphorus atom acts as an electrophilic center, facilitating nucleophilic substitution reactions. This reactivity is crucial for its role in synthesizing various organophosphorus compounds and biologically active molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methylphosphonic Dichloride: Similar in structure but not deuterated.

Dimethyl Methylphosphonate: A precursor in the synthesis of Methyl-d3-phosphonic Dichloride.

Methylphosphonyl Difluoride: A fluorinated derivative.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in research applications requiring isotopic labeling. This property allows for more precise tracking and analysis in various chemical and biological studies.

Biologische Aktivität

Methyl-d3-phosphonic dichloride (MDPC) is a phosphonic acid derivative that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural science. This article provides an overview of the biological activity of MDPC, supported by relevant data tables, case studies, and research findings.

Chemical Profile

- Chemical Formula :

- CAS Number : 104801-17-4

- Molecular Weight : 147.96 g/mol

- Structure : MDPC features a phosphorus atom bonded to two chlorine atoms and a methyl group, making it a potent electrophile.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to interact with various biological molecules. Its most notable activities include:

- Inhibition of Enzymatic Activity : MDPC has been studied for its inhibitory effects on certain enzymes, particularly those involved in metabolic pathways.

- Toxicological Effects : As a phosphonic compound, MDPC can exhibit toxicity in biological systems, making it relevant for studies on pesticide residues and organophosphate toxicity.

- Synthesis of Bioactive Compounds : MDPC serves as a precursor in the synthesis of various biologically active phosphonates that have therapeutic potential.

The mechanism by which MDPC exerts its biological effects is primarily through the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity by modifying active sites or altering protein conformation.

Case Studies

- Enzymatic Inhibition : A study demonstrated that MDPC can inhibit enzymes involved in the methylerythritol phosphate (MEP) pathway, which is crucial for isoprenoid biosynthesis in various organisms, including Plasmodium falciparum. This inhibition can affect the growth and survival of malaria parasites, showcasing its potential as an antimalarial agent .

- Toxicity Assessment : Research on organophosphate compounds has highlighted the toxicological profile of MDPC. It was found to be highly toxic upon ingestion or inhalation, with significant impacts on human liver microsomes during metabolic studies . The compound's strong irritant properties also raise concerns regarding occupational exposure and environmental safety .

- Synthesis Applications : MDPC has been utilized as a key intermediate in the synthesis of novel phosphonates that exhibit antimicrobial properties. These derivatives have shown promise in treating infections caused by resistant bacterial strains .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Enzymatic Inhibition | Inhibits enzymes in the MEP pathway | |

| Toxicity | Highly toxic; strong skin irritant | |

| Synthesis | Precursor for bioactive phosphonates |

Table 2: Toxicological Profile

| Exposure Route | Toxicity Level | Reference |

|---|---|---|

| Ingestion | Very toxic | |

| Inhalation | Highly irritating | |

| Skin Absorption | Can cause irreversible damage |

Research Findings

Recent studies have focused on understanding the metabolic pathways affected by MDPC and its derivatives. For instance, it has been noted that compounds similar to MDPC can interfere with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in humans . This interference can lead to altered pharmacokinetics of co-administered drugs or increased toxicity.

Moreover, advancements in analytical techniques such as LC-MS/MS have facilitated the detection and quantification of MDPC and its metabolites in biological samples, aiding in toxicological assessments and environmental monitoring .

Eigenschaften

IUPAC Name |

trideuterio(dichlorophosphoryl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl2OP/c1-5(2,3)4/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLFRABIDYGTAZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858091 | |

| Record name | (~2~H_3_)Methylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104801-17-4 | |

| Record name | (~2~H_3_)Methylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.